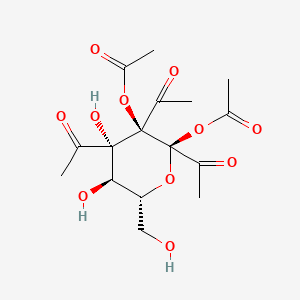

Pentaacetyl-alpha-D-glucopyranose

Beschreibung

Contextualizing Pentaacetyl-alpha-D-glucopyranose within Glycoscience Research

This compound is a chemically modified form of glucose where all five hydroxyl groups are converted to acetyl esters. ontosight.ai This modification renders the glucose molecule more stable and soluble in organic solvents, facilitating its use in a variety of chemical transformations. ontosight.aiontosight.ai It serves as a crucial building block for the synthesis of more complex carbohydrates and glycoconjugates, which are molecules where sugars are linked to other biomolecules like proteins or lipids. ontosight.ai These complex structures are integral to biological processes such as cell signaling and immune responses. ontosight.aiontosight.ai

Significance of Acetyl Protection in Modulating Carbohydrate Reactivity and Stability

The use of acetyl groups as protecting groups is a well-established strategy in carbohydrate chemistry. numberanalytics.comnih.gov Protecting groups are essential for preventing unwanted side reactions by temporarily masking reactive functional groups. numberanalytics.comnih.gov The acetyl groups in this compound serve several critical functions:

Enhanced Stability: The acetyl groups protect the hydroxyl groups from a wide range of reaction conditions. ontosight.ai

Increased Solubility: The peracetylated form is more soluble in common organic solvents compared to the highly polar, unprotected glucose. ontosight.aiontosight.ai

Modulation of Reactivity: The electron-withdrawing nature of the acetyl groups deactivates the glycosyl donor, influencing the stereochemical outcome of glycosylation reactions. wiley-vch.de This allows for controlled and predictable synthesis of glycosidic bonds. nih.gov The acetyl group at the C-2 position can participate in the reaction, a phenomenon known as neighboring group participation, which typically leads to the formation of 1,2-trans-glycosides.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68069-84-1 |

|---|---|

Molekularformel |

C16H22O11 |

Molekulargewicht |

390.34 g/mol |

IUPAC-Name |

[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-2-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C16H22O11/c1-7(18)14(24)13(23)12(6-17)27-16(9(3)20,26-11(5)22)15(14,8(2)19)25-10(4)21/h12-13,17,23-24H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 |

InChI-Schlüssel |

CROSTDAMOFQQPQ-LJIZCISZSA-N |

Isomerische SMILES |

CC(=O)[C@@]1([C@@H]([C@H](O[C@]([C@]1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O |

Kanonische SMILES |

CC(=O)C1(C(C(OC(C1(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)CO)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Pentaacetyl Alpha D Glucopyranose

Direct Acetylation of D-Glucose for Anomeric Control

The direct acetylation of D-glucose with acetic anhydride (B1165640) is a common method for producing glucose pentaacetate. The anomeric composition of the product is highly dependent on the catalyst and reaction conditions employed. Thermodynamic control typically favors the more stable α-anomer, while kinetic control can lead to the β-anomer.

Acid-Catalyzed Peracetylation Strategies

Acid catalysts are frequently employed to promote the peracetylation of D-glucose. These can be classified as Brønsted or Lewis acids, each influencing the reaction pathway and anomeric selectivity.

Brønsted acids, such as sulfuric acid and perchloric acid, are effective catalysts for the acetylation of glucose. thepharmstudent.comresearchgate.net These strong acids protonate the anomeric hydroxyl group, facilitating its reaction with acetic anhydride. The reaction mechanism involves the formation of an oxocarbenium ion intermediate, which can then be attacked by an acetate (B1210297) nucleophile from either the α or β face. Under thermodynamically controlled conditions, the more stable α-anomer is the major product.

A modified method using perchloric acid (70%) as a catalyst with acetic anhydride, without the use of acetic acid, has been reported to produce Pentaacetyl-alpha-D-glucopyranose in a high yield of 90%. thepharmstudent.com This procedure is noted for its simplicity and efficiency. thepharmstudent.com Similarly, sulfuric acid immobilized on silica (B1680970) gel has been utilized as a recyclable and efficient promoter for the per-O-acetylation of carbohydrates, including glucose, under solvent-free conditions. researchgate.net

Lewis acids are widely used to catalyze the acetylation of glucose, often providing good yields and selectivity for the α-anomer. acs.orgnih.gov Common Lewis acids for this transformation include zinc chloride (ZnCl₂), and various metal trifluoromethanesulfonates (triflates). acs.orgnih.gov

Zinc chloride has been a traditional, albeit sometimes problematic, catalyst. acs.org Its deliquescent nature can lead to inconsistent results and the formation of intractable tars. acs.org An improved method utilizing iodine as a Lewis acid catalyst has been shown to be more reliable, affording high yields of the α-anomer with short reaction times. acs.org

Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has emerged as a mild and efficient catalyst for the peracetylation of carbohydrates. nih.gov It is effective in catalytic quantities and tolerant to water, making it a more environmentally benign option compared to some traditional Lewis acids. nih.gov Reactions can be carried out in neat acetic anhydride at 0 °C, providing the peracetylated products in high yields. nih.gov Other metal triflates, such as cerium(III) triflate (Ce(OTf)₃), have also been demonstrated as valuable, recoverable, and environmentally friendly catalysts for these reactions. rsc.org

Table 1: Comparison of Lewis Acid Catalysts in the Acetylation of D-Glucose

| Catalyst | Reagent | Conditions | Yield of α-anomer | Reference |

|---|---|---|---|---|

| Iodine | Acetic Anhydride | Ambient Temperature, 30-45 min | High Purity, Good Yield | acs.org |

| In(OTf)₃ | Acetic Anhydride | 0 °C, 1 hour | High Yield | nih.gov |

| Ce(OTf)₃ | Acetic Anhydride | - | High Yield | rsc.org |

Heterogeneous Catalysis in Peracetylation (e.g., Montmorillonite K-10, H-Beta Zeolite)

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. Clays like Montmorillonite K-10 and zeolites such as H-Beta Zeolite have been investigated for the peracetylation of glucose. researchgate.netnih.gov These solid acid catalysts can promote the reaction, often under mild conditions. For instance, Sn-Beta zeolites have been noted for their Lewis acidic properties which can catalyze glucose isomerization and other transformations. nih.gov

Solvent-Free Acetylation Protocols

Solvent-free, or neat, reaction conditions are increasingly favored due to their environmental benefits, reducing waste and avoiding the use of potentially toxic solvents. researchgate.netmdpi.com Several of the aforementioned catalytic systems can be employed under solvent-free conditions. For example, the use of iodine with acetic anhydride allows for an efficient reaction at ambient temperature without the need for a solvent. researchgate.netacs.org Similarly, reactions catalyzed by In(OTf)₃ and sulfuric acid on silica gel are effectively conducted in neat acetic anhydride. researchgate.netnih.gov These solvent-free methods are often characterized by simple work-up procedures and high product purity. researchgate.netnih.gov

Anomerization of Pentaacetyl-beta-D-glucopyranose to the Alpha-Anomer

An alternative route to this compound involves the anomerization of the corresponding β-anomer. The β-anomer is often formed under kinetically controlled conditions, for example, using sodium acetate as a catalyst. archivepp.comepo.org This anomer can then be converted to the more thermodynamically stable α-anomer.

Lewis acids are effective catalysts for this isomerization. Stannic chloride (SnCl₄), for example, catalyzes the anomerization in a chloroform (B151607) solution. cdnsciencepub.comcolab.ws The mechanism involves the dissociation of the C1-acetoxy group, leading to the formation of a resonance-stabilized carbonium ion. cdnsciencepub.comcolab.ws This intermediate then recombines with an acetate ion to yield the more stable α-acetate. cdnsciencepub.comcolab.ws The α-anomer exhibits high stability towards various acidic reagents that readily dissociate the β-form. cdnsciencepub.comcolab.ws

More recently, an efficient anomerization method using imidazole (B134444) has been developed. chemrxiv.org This approach allows for the conversion of the β-anomer to the α-anomer in organic solvents or even in the solid state at room temperature, with high conversion yields. chemrxiv.org This method is particularly advantageous as it can be used to convert mixtures of anomers, which are often costly to separate, into the pure α-form. chemrxiv.org

Table 2: Catalysts for the Anomerization of Pentaacetyl-beta-D-glucopyranose

| Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Stannic Chloride | Chloroform | - | Formation of the α-anomer | cdnsciencepub.comcolab.ws |

Lewis Acid-Catalyzed Anomeric Rearrangement (e.g., Stannic Chloride, Titanium Tetrachloride, Boron Trifluoride Etherate)

Lewis acids are effective catalysts for the anomerization of β-D-glucopyranose pentaacetate. The mechanism generally involves the coordination of the Lewis acid to the anomeric acetyl group, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by an acetate ion from the α-face of the pyranose ring leads to the formation of the thermodynamically favored α-anomer. researchgate.netcolab.ws

Stannic Chloride (SnCl₄): The anomerization of pentaacetyl-D-glucopyranose in a chloroform solution catalyzed by stannic chloride is specific to the C1-acetoxy group. colab.wscdnsciencepub.com The reaction proceeds through the complete dissociation of the bond between the C1-carbon and the acetoxy group, leading to the formation of a carbonium ion intermediate. colab.wscdnsciencepub.com The initial step is a rapid dissociation, with the participation of the C2-acetoxy group, to form a resonance-stabilized carbonium ion where the lactol carbon atom is in the α-configuration. colab.wscdnsciencepub.com The rate-determining step is believed to be the rearrangement of this ion to other ionic forms that can then recombine with an acetate ion to yield the α-acetate. colab.wscdnsciencepub.com The α-anomer is significantly more stable under these acidic conditions compared to the β-anomer. colab.wscdnsciencepub.com

Titanium Tetrachloride (TiCl₄): Titanium tetrachloride is also a potent Lewis acid for this transformation. Studies have shown that the reaction of the β-anomer of glucose pentaacetate with titanium tetrachloride is extremely fast, leading to the formation of tetraacetyl-β-D-glucopyranosyl chloride, which is unstable under the reaction conditions and rearranges to the α-form. cdnsciencepub.comacs.org In comparative studies, TiCl₄-catalyzed anomerizations are generally faster than those catalyzed by SnCl₄. researchgate.netacs.org For instance, the rate of anomerization of some O-glucosides was found to be approximately 12 times faster with TiCl₄ compared to SnCl₄ under similar conditions. acs.org The anomeric ratio (α:β) can also be influenced by the choice of Lewis acid, with TiCl₄ sometimes providing higher ratios of the α-product. acs.org

Boron Trifluoride Etherate (BF₃·OEt₂): Boron trifluoride etherate is another Lewis acid used in carbohydrate chemistry, often in glycosylation reactions. lu.se While detailed quantitative studies on its specific use for the anomerization of pre-formed pentaacetyl-β-D-glucopyranose are less common in the literature reviewed, it is known to promote the formation of α-glucosides as byproducts during glycosylation reactions starting from the β-pentaacetate, indicating its capability to facilitate anomerization. lu.se

Base-Promoted Anomerization (e.g., Imidazole in Solution and Solid State)

Anomerization of β-D-glucose pentaacetate can also be achieved under basic conditions, with imidazole emerging as a particularly effective catalyst. This method offers a milder alternative to Lewis acid-catalyzed reactions.

Imidazole: Imidazole has been shown to efficiently promote the anomerization of β-D-glucose pentaacetate to its α-anomer in both organic solutions and in the solid state at room temperature. researchgate.netresearchgate.net The reaction is sensitive to water, and the presence of a drying agent like 4Å molecular sieves can lead to consistent and high yields. researchgate.net The efficiency of the reaction is dependent on the molar ratio of the substrate to imidazole, with a 1:2 ratio of β-D-glucose pentaacetate to imidazole providing excellent yields. researchgate.net

The anomerization in solution, for example in anhydrous dichloromethane (B109758), can reach over 90% conversion within an hour at room temperature. researchgate.net The reaction also proceeds effectively in the solid state after initial mixing, offering a solvent-free and operationally simple procedure. researchgate.net

| Catalyst System | Substrate:Catalyst Ratio | Solvent | Time (h) | Temperature (°C) | Conversion Yield (%) | Reference |

| Imidazole | 1:0.5 | Dichloromethane | 1 | Room Temp. | 22 | researchgate.net |

| Imidazole | 1:1 | Dichloromethane | 1 | Room Temp. | 40 | researchgate.net |

| Imidazole | 1:2 | Dichloromethane | 1 | Room Temp. | 92 | researchgate.net |

| Imidazole | 1:2 | Dichloromethane | 0.5 | Room Temp. | 93 | researchgate.net |

| Imidazole | 1:2 | Dichloromethane | 3 | Room Temp. | 92 | researchgate.net |

| Imidazole | 1:2 | Dichloromethane | 6 | Room Temp. | 80 | researchgate.net |

| Imidazole (Solid State) | 1:2 | None (after premixing) | 0 | Room Temp. | 39 | researchgate.net |

| Imidazole (Solid State) | 1:2 | None (after premixing) | 12 | Room Temp. | 70 | researchgate.net |

| Imidazole (Solid State) | 1:2 | None (after premixing) | 24 | Room Temp. | >99 | researchgate.net |

Table 1: Imidazole-Promoted Anomerization of β-D-Glucose Pentaacetate. All reactions in solution were performed in the presence of 4Å molecular sieves.

Factors Governing Anomeric Selectivity in Anomerization Processes

The preference for the α-anomer in these anomerization reactions is governed by a combination of thermodynamic and kinetic factors, strongly influenced by the reaction conditions.

The anomeric effect plays a crucial role in the stability of the anomers. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon, which corresponds to the α-anomer in the case of glucopyranose derivatives. This inherent stability of the α-anomer is a major driving force for the anomerization from the β-form.

In Lewis acid-catalyzed anomerizations , the mechanism proceeding through an oxocarbenium ion intermediate is key. The planar nature of this intermediate allows for the subsequent attack of the nucleophile (acetate) from either the α or β face. The formation of the more thermodynamically stable α-anomer is favored. The choice and amount of the Lewis acid can influence the equilibrium position. For instance, increasing the equivalents of TiCl₄ has been shown to lead to significantly higher α:β anomeric ratios. acs.org

In base-promoted anomerization with imidazole , the proposed mechanism involves the nucleophilic character of the imidazole. The reaction is inhibited by proton sources, and the free nucleophilic amine part of the imidazole is essential for the reaction to proceed. researchgate.net The anomerization likely proceeds through a mechanism that allows for the equilibration to the thermodynamically more stable α-anomer.

Reactivity and Mechanistic Studies of Pentaacetyl Alpha D Glucopyranose

Anomeric Reactivity and Carbonium Ion Intermediates

Reactions involving the anomeric C1-acetate group of glucose pentaacetate often proceed through the formation of carbocationic intermediates, commonly referred to as glycosyl cations. cdnsciencepub.comcdnsciencepub.comcolab.ws The pathway to these intermediates and their subsequent reactions are heavily influenced by the participation of neighboring groups.

The initial and often rate-controlling step in many reactions of pentaacetyl-alpha-D-glucopyranose is the dissociation of the acetate (B1210297) group at the anomeric carbon (C1). cdnsciencepub.comcdnsciencepub.comcolab.ws Studies on the anomerization of glucose pentaacetates, for instance using stannic chloride as a catalyst, show that the reaction mechanism involves the complete cleavage of the bond between the C1 carbon and the acetoxy group. cdnsciencepub.comcdnsciencepub.comcolab.ws

For the α-anomer, this dissociation is the rate-controlling step in its rearrangement processes. cdnsciencepub.comcdnsciencepub.com This indicates a higher energy barrier for the cleavage of the axial C1-O bond compared to the equatorial bond in the β-anomer. cdnsciencepub.com Experimental evidence from exchange reactions using radioactive acetate ions confirmed that the dissociation of the C1-acetoxy group is accomplished much more readily for the β-anomer than for the α-anomer. cdnsciencepub.com

Following the dissociation of the C1-acetate, a transient, high-energy intermediate known as a glycosyl cation (or carbonium ion) is formed. cdnsciencepub.comcdnsciencepub.comcolab.ws The stability of this cation is a critical factor in determining the reaction pathway. The cation is stabilized by resonance, particularly through the participation of the adjacent ring oxygen atom.

The participation of the neighboring acetate group at the C2 position plays a significant role in the reactivity of glucose pentaacetate, particularly in the case of the β-anomer. cdnsciencepub.comcdnsciencepub.comcolab.ws In the rearrangement of the β-anomer to the α-anomer, the initial step is a rapid dissociation that involves the participation of the C2-acetoxy group. cdnsciencepub.comcdnsciencepub.comcolab.ws This participation leads to the formation of a resonance-stabilized dioxolanium-like carbonium ion. cdnsciencepub.com

This neighboring group participation provides a lower-energy pathway for the departure of the anomeric substituent, which helps to explain the greater reactivity of the β-anomer. cdnsciencepub.com For the α-anomer, where the C2-acetate group is trans to the C1-acetate group, this type of anchimeric assistance is less direct, contributing to its higher kinetic stability.

Stereochemical Aspects in Glycosyl Transfer Reactions

The stereochemical outcome of glycosyl transfer reactions is governed by a combination of factors, with the anomeric effect being a dominant principle influencing the stability and reactivity of the anomers.

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position. wikipedia.orgscripps.edudypvp.edu.in This effect is a key factor in the greater stability of the α-anomer (axial acetoxy group) compared to the β-anomer (equatorial acetoxy group). cdnsciencepub.comcolab.ws

Two primary explanations for the anomeric effect have been proposed:

Dipole-Dipole Repulsion: In the β-anomer, the dipoles associated with the lone pairs of the ring oxygen and the equatorial C1-acetoxy group are partially aligned, leading to repulsion. In the α-anomer, these dipoles are in greater opposition, resulting in a lower energy and more stable state. dypvp.edu.in

Hyperconjugation: A more widely accepted explanation involves a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. dypvp.edu.in This overlap is geometrically more favorable when the substituent is in the axial position (as in the α-anomer), leading to delocalization of electron density and increased stability. dypvp.edu.in

This inherent stability imparted by the anomeric effect means that more energy is required to break the C1-O bond in this compound, thus reducing its reactivity in reactions that proceed via glycosyl cation formation. cdnsciencepub.comcolab.wsnih.gov

The α- and β-anomers of pentaacetyl-D-glucopyranose exhibit distinct reactivity profiles, with the α-anomer being notably more stable and less reactive. cdnsciencepub.comcdnsciencepub.comcolab.ws This difference is a direct consequence of the stereochemical factors discussed above, including the anomeric effect and the potential for neighboring group participation.

Studies have demonstrated this reactivity difference under various conditions:

In stannic chloride-catalyzed anomerization, the β-anomer readily converts to the more stable α-anomer. The reverse reaction, from α to β, is significantly slower, with the dissociation of the C1-acetate bond being the rate-controlling step for the α-anomer's rearrangement. cdnsciencepub.comcdnsciencepub.comcolab.ws

With titanium tetrachloride, pentaacetyl-β-D-glucopyranose reacts extremely rapidly. In contrast, the α-anomer is highly stable under the same conditions. cdnsciencepub.comcdnsciencepub.com

Experiments tracking the exchange of radioactive acetate ions found that exchange was 93% complete when starting with the β-anomer, whereas under more vigorous conditions, the α-anomer showed only 29% exchange, highlighting the much readier dissociation of the C1-acetoxy group from the β-anomer. cdnsciencepub.com

Interactive Data Table: Comparative Reactivity of Glucose Pentaacetate Anomers

| Catalyst / Reagent | Starting Anomer | Observation | Conclusion | Citation |

| Stannic Chloride | β-D-glucose pentaacetate | Rapid anomerization to α-form. | β-anomer is less stable and more reactive. | cdnsciencepub.com, cdnsciencepub.com, colab.ws |

| Stannic Chloride | α-D-glucose pentaacetate | Rearrangement is slow; C1-O bond dissociation is rate-limiting. | α-anomer is thermodynamically stable. | cdnsciencepub.com, cdnsciencepub.com, colab.ws |

| Titanium Tetrachloride | β-D-glucose pentaacetate | Extremely fast reaction. | β-anomer is highly reactive towards Lewis acids. | cdnsciencepub.com, cdnsciencepub.com |

| Titanium Tetrachloride | α-D-glucose pentaacetate | Highly stable, no significant reaction. | α-anomer is significantly less reactive. | cdnsciencepub.com, cdnsciencepub.com |

| Radioactive Acetate | β-D-glucose pentaacetate | 93% exchange of C1-acetate group. | C1-acetate bond is readily dissociated. | cdnsciencepub.com |

| Radioactive Acetate | α-D-glucose pentaacetate | 29% exchange under vigorous conditions. | C1-acetate bond is much more stable. | cdnsciencepub.com |

Regioselective Deacetylation Strategies

The strategic removal of a single acetyl group from this compound opens up a specific hydroxyl group for further chemical modification, a key step in the synthesis of complex oligosaccharides and glycoconjugates. The success of these strategies hinges on the ability to precisely control the reaction conditions to favor the cleavage of a particular acetyl moiety.

Enzymatic Hydrolysis by Immobilized Lipases (e.g., from Candida cylindracea)

Enzymatic methods offer a mild and highly selective approach to the deacetylation of sugar acetates. Lipases, in particular, have demonstrated significant utility in this regard. Research has shown that lipases from Candida cylindracea (CCL), when immobilized on a hydrophobic support like octyl-agarose, can catalyze the regioselective hydrolysis of this compound in aqueous media. ccsenet.org

Table 1: Enzymatic Deacetylation of this compound by Immobilized Candida cylindracea Lipase

| Product | Reaction Conditions | Yield | Reference |

| 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose | Regioselective enzymatic hydrolysis at C-6 followed by pH-controlled acyl migration | 70% | nih.gov |

| 4-OH deacetylated product | Neutral pH | Not specified | ccsenet.org |

| 6-OH deacetylated product | Acidic pH | Not specified | ccsenet.org |

Chemo- and Regioselective Cleavage of Acetyl Groups

A variety of chemical methods have been developed for the regioselective deacetylation of this compound, primarily targeting the more reactive anomeric acetyl group. These methods often employ specific reagents that can differentiate the electronic and steric environment of the C-1 acetyl group from the others.

One effective method involves the use of a Lewis acid, such as aluminum chloride (AlCl₃). The deacetylation of this compound with aluminum chloride in diethyl ether at elevated temperatures leads to the selective removal of the anomeric acetyl group, affording 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. researchgate.net This reaction proceeds with a good yield and provides a direct route to the 1-hydroxy derivative, a crucial intermediate for glycosylation reactions.

Organotin reagents have also been employed for anomeric deacetylation. For example, treatment of this compound with (iPr)₃Sn(OEt) in refluxing methanol (B129727) in the presence of ammonium (B1175870) acetate results in the selective cleavage of the C-1 acetyl group. ccsenet.org

Other reagents that have been reported for selective anomeric deacetylation of per-acetylated carbohydrates include zinc acetate (Zn(OAc)₂), hydrazine (B178648) hydrate, and ammonium carbonate. researchgate.netresearchgate.net The use of zinc acetate dihydrate in methanol at 50-55 °C provides a mild and environmentally benign method for anomeric deacetylation. researchgate.net

Table 2: Chemo- and Regioselective Deacetylation of this compound

| Reagent | Product | Reaction Conditions | Yield | Reference |

| Aluminum chloride (AlCl₃) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | Et₂O, 110 °C, 4.5 hours | 63.4% | researchgate.net |

| (iPr)₃Sn(OEt) / Ammonium acetate | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Methanol, reflux, 4-5 hours | Good | ccsenet.org |

| Zinc acetate dihydrate | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose | Methanol, 50-55 °C, 4 hours | 75% (α/β anomers 4:1) | researchgate.net |

| Hydrazine hydrate | Anomeric deacetylation | Not specified for this specific substrate | Not specified | researchgate.net |

| Ammonium carbonate | Anomeric deacetylation | Not specified for this specific substrate | Not specified | researchgate.net |

Applications in Chemical Synthesis

Use as a Glycosyl Donor

A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a glycosidic bond. wikipedia.org this compound can function as a glycosyl donor, although the acetate (B1210297) at the anomeric position is not the most reactive leaving group. wikipedia.org More commonly, it is converted into a more reactive glycosyl donor, such as a glycosyl halide (e.g., acetobromoglucose) or a glycosyl trichloroacetimidate. These more reactive donors are then used in glycosylation reactions to synthesize oligosaccharides and glycoconjugates. wikipedia.org The presence of the participating acetyl group at C-2 generally directs the formation of a 1,2-trans glycosidic linkage. nih.gov

Role as a Starting Material for Other Carbohydrate Derivatives

This compound is a valuable starting material for the synthesis of a wide array of other carbohydrate derivatives. deyerchem.com For instance, selective deprotection of one or more acetyl groups can be achieved, allowing for regioselective modification of the glucose molecule. It is also used in the preparation of biologically relevant molecules and as a standard for analytical purposes. deyerchem.comthepharmstudent.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical reactions of pentaacetyl-alpha-D-glucopyranose. It allows for the detailed examination of reaction mechanisms and the factors that govern the molecule's stability and conformational preferences.

Mechanistic Elucidation of Deacetylation Processes

DFT calculations have been instrumental in clarifying the mechanisms of deacetylation, a crucial reaction for the selective deprotection of acetylated carbohydrates. For instance, a computational study on the deacylation of β-D-glucose pentaacetate using DFT at the B3LYP/6-31G* level of theory has provided insights into the process. nih.gov Such studies can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a comparison of different possible pathways and an understanding of the energetic barriers involved.

A proposed mechanism for the selective anomeric deacetylation of pentaacetyl-α-D-glucopyranose involves the use of reagents like (i-Pr)3Sn(OEt). ccsenet.org While detailed DFT calculations for this specific reaction are not extensively reported in the provided results, the general approach would involve modeling the interaction of the tin reagent with the anomeric acetyl group. This would include locating the transition state for the cleavage of the acetyl C-O bond and the subsequent formation of the deacetylated product. The calculations would provide the activation energy for this process, offering a quantitative measure of the reaction's feasibility.

Analysis of Anomeric Effect and Conformational Preferences

The anomeric effect, a stereoelectronic effect that influences the conformation of glycosidic bonds, is a key determinant of the structure of this compound. DFT studies have been successfully employed to analyze and quantify this effect. nih.gov The preference for the α-anomer in certain reactions can be explained by the stabilization provided by the anomeric effect. nih.gov

DFT calculations, such as those performed at the B3LYP/6-311++G** level of theory for related pyranose systems, can determine the relative energies of different conformers. nih.gov For this compound, this would involve optimizing the geometry of various chair and boat conformations and rotamers of the acetyl groups. The results of these calculations provide a detailed picture of the conformational landscape and the energetic preferences of the molecule. For example, in vacuo calculations on D-allopyranose, an epimer of glucopyranose, showed a small energetic preference for the α-anomer in the ⁴C₁ conformation. nih.gov Similar calculations for this compound would elucidate the influence of the acetyl groups on the conformational equilibrium.

Table 1: Theoretical Relative Energies of D-Allopyranose Anomers (a model system related to glucose)

| Conformation | Anomer | Relative Electronic Energy (kcal/mol) |

| ⁴C₁ | α | 0.0 |

| ⁴C₁ | β | ~0.3 |

| ¹C₄ | α | ~1.6 (relative to β) |

| ¹C₄ | β | 0.0 |

This table is illustrative and based on data for a related sugar, D-allopyranose, as specific data for this compound was not available in the search results. The data highlights the ability of DFT to predict energetic preferences between anomers and conformers. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Energetics

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational dynamics and energetics of this compound in a more realistic, solvated environment. mdpi.comchemrxiv.org While specific MD studies focused solely on this compound are not detailed in the provided results, the methodology is widely applied to carbohydrates and other biomolecules. mdpi.comchemrxiv.orgnih.govmdpi.com

An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules, such as water, and then solving Newton's equations of motion for all atoms in the system over a period of time. This generates a trajectory that reveals how the molecule moves and changes its conformation. From this trajectory, various properties can be calculated, including:

Conformational Landscapes: By analyzing the dihedral angles of the glycosidic bond and the pyranose ring, one can map out the accessible conformations and their relative populations.

Flexibility: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can be calculated to identify flexible and rigid regions of the molecule.

Energetics: The potential energy of the system can be monitored throughout the simulation, providing insights into the stability of different conformations and the energy barriers between them.

For example, MD simulations have been used to study the conformational transitions in enzymes that process carbohydrates, revealing the importance of flexibility for their function. mdpi.com A similar approach applied to this compound would provide a detailed understanding of its dynamic behavior in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which encompass a broader range of methods beyond DFT, provide fundamental insights into the electronic structure of this compound and can be used to predict its reactivity. These methods can calculate a variety of electronic properties that govern how the molecule interacts with other chemical species.

Key properties that can be determined from quantum chemical calculations include:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting the sites of chemical attack.

Atomic Charges: Various methods can be used to assign partial charges to each atom in the molecule. These charges provide a quantitative measure of the charge distribution and can be used to understand intermolecular interactions.

While specific quantum chemical calculation data for this compound is not available in the provided search results, the general application of these methods to organic molecules is well-established. For instance, the calculation of these properties would help to explain the regioselectivity observed in reactions such as the deacetylation process, where the anomeric position is often more reactive.

Pentaacetyl Alpha D Glucopyranose As a Key Building Block in Advanced Organic Synthesis

Glycosylation Donor in Oligosaccharide and Glycoconjugate Synthesis

The construction of the glycosidic bond is a central challenge in carbohydrate chemistry. Pentaacetyl-alpha-D-glucopyranose serves as a stable and accessible glycosyl donor, participating in various glycosylation reactions to form oligosaccharides and glycoconjugates. These molecules are of immense biological importance, playing roles in processes ranging from cell-cell recognition to immune responses. nih.gov

Synthesis of O-Glycosides (e.g., Phenolic Glycosides)

This compound is frequently employed in the synthesis of O-glycosides, where the sugar moiety is linked to an aglycone through an oxygen atom. A notable application is the synthesis of phenolic glycosides, a class of compounds with significant biological activities. nih.gov The direct glycosylation of phenols can be achieved by reacting this compound with a phenolic aglycone in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid. nih.gov For instance, the fusion of glucose pentaacetate and phenols has been a known method for preparing phenolic glucosides. nih.gov However, challenges such as the formation of tar-like masses at high temperatures have been reported, indicating the need for careful optimization of reaction conditions. nih.gov Alternative methods involve the use of catalysts like boron trifluoride etherate (BF₃·Et₂O) in solvents like dichloromethane (B109758) for the synthesis of phenyl 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose from D-glucose pentabenzoate and phenol. nih.gov

The stereochemical outcome of these reactions is a critical aspect. The use of a participating group, such as an acetyl group at the C-2 position, generally favors the formation of 1,2-trans glycosidic linkages through anchimeric assistance. nih.gov This principle is fundamental to achieving stereoselectivity in O-glycosylation reactions.

Preparation of C-Glycosides (e.g., C-(D-glucopyranosyl)alkenes)

C-glycosides, where the sugar is connected to the aglycone via a carbon-carbon bond, are more stable towards enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive targets for the development of glycomimetics and therapeutic agents. While direct C-glycosylation using this compound is less common, it can serve as a precursor to more reactive species suitable for C-glycosylation reactions. For example, its conversion to glycosyl halides or other donors facilitates the formation of C-glycosidic bonds.

A notable approach involves the reductive ring opening of 1,2-anhydro sugars, which can be derived from glycals, to generate an anomeric radical. This radical can then be trapped with various carbon nucleophiles to stereospecifically afford alpha-C-glycosides. nih.gov This method provides a pathway to C-glycosides with a free hydroxyl group at the C-2 position, allowing for further chemical modifications. nih.gov

Stereoselective Glycosylation Methodologies (e.g., Helferich Method Modifications)

The quest for stereocontrolled glycosylation has led to the development and refinement of numerous methodologies. The Helferich method, which traditionally uses mercury salts as promoters, has been modified to employ more environmentally benign catalysts. The stereoselectivity of glycosylation is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent.

Neighboring group participation by the C-2 acetyl group in this compound is a powerful tool for achieving 1,2-trans-glycosides. nih.gov The reaction proceeds through a cyclic acyloxonium ion intermediate, which shields one face of the anomeric center, leading to the preferential attack of the nucleophile from the opposite face. However, the stereoselectivity can be influenced by factors such as the concentration of the reactants. acs.org

Pre-activation based glycosylation strategies offer another layer of control over the stereochemical outcome. nih.gov In this approach, the glycosyl donor is activated in the absence of the acceptor, allowing for the formation of a defined reactive intermediate. The subsequent addition of the acceptor then leads to the glycosylation event. This temporal separation of activation and coupling can provide unique stereochemical control. nih.gov

Application in Glycopeptide Synthesis

Glycopeptides, which consist of a peptide backbone with covalently attached carbohydrate moieties, are crucial for understanding protein function and for the development of therapeutic agents. nih.gov this compound can be utilized in the synthesis of glycosylated amino acid building blocks, which are then incorporated into peptides using solid-phase peptide synthesis (SPPS).

The synthesis of these building blocks often involves the glycosylation of a protected amino acid derivative, such as serine or threonine. The stereoselective formation of the O-glycosidic linkage is paramount. The use of donors derived from this compound, often in the form of glycosyl halides or trichloroacetimidates, allows for the controlled synthesis of these essential components for glycopeptide assembly. nih.gov

Precursor for Reactive Glycosyl Donors and Intermediates

While this compound can be used directly as a glycosyl donor in some instances, its primary role in many synthetic strategies is as a stable precursor for the generation of more reactive glycosylating agents. This conversion allows for a broader scope of glycosylation reactions under milder conditions.

Conversion to Glycosyl Halides (e.g., Tetraacetyl-D-glucopyranosyl Bromide/Chloride)

One of the most common and historically significant transformations of this compound is its conversion to acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and the corresponding glycosyl chloride. These glycosyl halides are highly reactive and versatile glycosyl donors.

The synthesis of acetobromo-α-D-glucose can be achieved by reacting this compound with a source of bromide, such as phosphorus tribromide (PBr₃) or hydrobromic acid in acetic acid. bas.bg For example, reacting glucose pentaacetate with phosphorus tribromide, generated in situ from red phosphorus and bromine in glacial acetic acid, can produce the desired glycosyl bromide in good yield. bas.bg The reaction time is a critical parameter, as the product can be susceptible to decomposition. bas.bg

Similarly, the corresponding glycosyl chloride, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl chloride, can be prepared from D-glucose and acetyl chloride. chemicalbook.com These glycosyl halides are key intermediates for the synthesis of a wide array of glycosides and oligosaccharides.

| Precursor Compound | Reagent(s) | Product | Application |

| This compound | Phosphorus tribromide (PBr₃) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Glycosylation Donor |

| D-Glucose | Acetyl chloride | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride | Glycosylation Donor |

Table 1: Synthesis of Reactive Glycosyl Halides

Synthesis of Thioglycosides

Thioglycosides are vital building blocks in the synthesis of complex carbohydrates and for the modification of monosaccharides. rsc.org An efficient method for synthesizing thioglycosides from per-acetylated sugars, such as this compound, involves the use of triflic acid (TfOH). rsc.orgnsf.gov This protocol is noted for its high reaction rates and yields. nsf.gov

In a typical reaction, glucose pentaacetate is reacted with a thiol, like ethanethiol (B150549) or p-thiocresol, in the presence of triflic acid. nsf.gov For instance, the reaction of glucose pentaacetate with ethanethiol using a catalytic amount of triflic acid (0.2 equivalents) can be sluggish. rsc.orgnsf.gov However, increasing the amount of triflic acid to 50 mol% can produce the corresponding thioglycoside in a 70% yield within 3 hours. rsc.org When glucose pentaacetate is reacted with p-thiocresol at room temperature, the corresponding thioglycoside can be obtained in an 88% yield in just 30 minutes. nsf.gov The effectiveness of this method has been demonstrated for various sugar series, offering complete stereoselectivity and high yields. rsc.org This approach is also scalable for multi-gram preparations. rsc.org

The synthesis of 1-Thio-alpha-D-glucopyranose pentaacetate can also be achieved from the reaction of thioacetic acid and 2,3,4,5-tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose. chemicalbook.com

Preparation of Modified Monosaccharides (e.g., alpha-fluoro-D-glucose)

This compound is a key precursor for the synthesis of various modified monosaccharides, including fluorinated sugars which are of significant interest in medicinal chemistry and biochemistry. One such example is the preparation of penta-O-acetyl-5-fluoro-β-D-glucopyranose. nih.gov This is synthesized from penta-O-acetyl-5-bromo-β-D-glucopyranose, which itself is prepared from glucose pentaacetate in an 89% yield. nih.gov The subsequent fluorination results in the desired 5-fluoro-β-D-glucopyranose peracetate. nih.gov

Another important modified monosaccharide is 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, a widely used intermediate for synthesizing sugar esters. bas.bg This compound can be prepared by reacting glucose pentaacetate with phosphorus tribromide, which is generated in situ from red phosphorus and bromine in glacial acetic acid, achieving a yield of 83.5%. bas.bg

The synthesis of 2-deoxy-2-fluoroglucosyl fluorides, important precursors for 2-deoxy-2-fluoroglucose, often starts from glucals. For example, tri-O-acetyl-d-glucal reacts with fluorine to yield 1,2-difluorinated glucose and mannose derivatives. acs.org

Development of Carbohydrate-Derived Materials

The unique structural features of carbohydrates like glucose make them excellent building blocks for the development of advanced materials with diverse applications.

(No specific information found in the search results for the synthesis of glycoside liquid crystal materials directly from this compound.)

A low-molecular-mass gelator, 4-(4'-Butoxyphenyl)phenyl-beta-O-D-glucoside, has been synthesized and shown to immobilize a range of aqueous and organic solvents by forming three-dimensional self-assembled fibrillar networks. nih.gov The morphology of the resulting aggregates is dependent on the solvent used. In water, planar ribbons are formed, while toluene (B28343) leads to helical ribbons and chloroform (B151607) results in sheet-like structures. nih.gov The xerogel from water exhibits a lamellar structure with a bilayer interdigitated with butoxy tails, whereas xerogels from chloroform or toluene show a lamellar structure with a bilayer interdigitated with glycosyl heads. nih.gov

Chiral ionic liquids (CILs) are a class of materials with significant potential in various chemical processes, including as solvents and catalysts. unirioja.esnih.gov Monosaccharides are valuable starting materials for the synthesis of these CILs. unirioja.es For example, a series of sugar-based ionic liquids have been prepared from d-xylose (B76711) and d-glucose. unirioja.es The synthesis often involves the oxidation of the monosaccharide to an aldaric acid, followed by reaction with a diamine to form a bis-benzimidazole derivative. unirioja.es Subsequent alkylation and N-methylation steps lead to the final chiral ionic liquids. unirioja.es Another approach involves the synthesis of task-specific amino acid ionic liquids, such as those with an alkyl imidazolium (B1220033) cation and an l-proline (B1679175) anion, which have been used for the chiral separation of racemic amino acids. nih.gov

This compound is a precursor to monomers used in the synthesis of biodegradable polymers. For instance, 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose (MGlc) and 2,3,4,6-tetra-O-acetyl-1-acryloyl-glucopyranose (AGlc) are two such monomers. nih.govnih.gov These monomers can be synthesized from the starting compound 2,3,4,6-tetra-O-acetyl-D-glucopyranose bromide, which is derived from glucose. nih.gov Homopolymers of MGlc and AGlc are biodegradable, unlike polymers such as PMMA. nih.govnih.gov Furthermore, ternary copolymers of MGlc/AGlc with methyl methacrylate (B99206) and N-vinylpyrrolidone have shown more than 10% weight loss after six months, indicating their biodegradability. nih.govnih.gov

Application as a Model Compound for Studying Saccharide Conformations

This compound serves as a fundamental model compound for the investigation of saccharide stereochemistry and conformational dynamics. researchgate.netmdpi.com Its well-defined and rigid structure, rendered less complex by the replacement of hydroxyl groups with acetyl groups, provides a simplified system for spectroscopic analysis. The acetylation prevents the formation of intramolecular hydrogen bonds, allowing researchers to study the inherent conformational preferences of the pyranose ring without the influence of these interactions. thepharmstudent.com

The study of its conformation is crucial for understanding the behavior of more complex carbohydrates. Spectroscopic techniques are central to these investigations. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are prominently used. researchgate.netmdpi.com For instance, 1H-NMR and 13C-NMR spectra provide detailed information about the spatial arrangement of atoms within the molecule. nist.gov The analysis of coupling constants and chemical shifts in NMR studies helps to determine the precise chair conformation of the glucopyranose ring and the orientation of the acetyl substituents.

Vibrational circular dichroism, a technique sensitive to the stereochemistry of chiral molecules, has also been employed with this compound as a model to understand the stereochemical details of carbohydrates. researchgate.netmdpi.com The insights gained from studying this molecule are foundational for building more complex models of oligosaccharides and polysaccharides, which are vital in biological systems.

Table 1: Spectroscopic Methods for Conformational Analysis of this compound

| Spectroscopic Technique | Information Obtained | Reference |

| 1H-NMR Spectroscopy | Spatial arrangement of protons, coupling constants for dihedral angles | nist.gov |

| 13C-NMR Spectroscopy | Carbon skeleton framework and chemical environment of carbon atoms | nist.gov |

| Vibrational Circular Dichroism (VCD) | Stereochemical configuration and solution conformation | researchgate.netmdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., acetyl C=O stretch) | thepharmstudent.comresearchgate.net |

Use in the Preparation of High-Performance Ceramic Materials

While direct and extensive research on the specific use of this compound in high-performance ceramics is not widely documented, the application of saccharides and their derivatives in ceramic processing is a well-established field. mdpi.com These compounds, particularly starch and its derivatives, are recognized as valuable, renewable, and environmentally friendly additives in the synthesis of ceramic materials. researchgate.netmdpi.com They can serve multiple functions, including as binders, plasticizers, and, notably, as pore-forming agents or fuels in combustion synthesis. researchgate.netmdpi.com

In processes like sol-gel synthesis and solution combustion synthesis (SCS), organic additives are used to create a matrix that controls the growth of ceramic nanoparticles and to generate porosity upon thermal decomposition. researchgate.netsigmaaldrich.com Saccharides are advantageous because they burn out cleanly during sintering, leaving minimal residue and reducing potential contamination of the final ceramic product. mdpi.com The combustion of these organic materials can also provide energy that facilitates the formation of the desired ceramic phases at lower temperatures. researchgate.net

Given these established roles for polysaccharides, it can be inferred that a simple, well-defined monosaccharide derivative like this compound could offer distinct advantages. Its uniform molecular structure and predictable decomposition behavior could allow for more precise control over the resulting ceramic's microstructure, such as pore size distribution and homogeneity. The complete combustion of its acetyl groups and glucose core would ensure a "clean burnout," a critical factor for high-performance ceramics where purity is paramount. mdpi.com Although currently a niche area, its potential as a high-purity carbon source and structural template in the fabrication of advanced ceramic nanopowders presents a plausible avenue for future research. researchgate.net

Table 2: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₂O₁₁ | researchgate.netresearchgate.net |

| Molecular Weight | 390.34 g/mol | researchgate.net |

| Appearance | White to off-white powder | |

| Melting Point | 109-113 °C | sigmaaldrich.com |

| CAS Number | 604-68-2 | researchgate.netresearchgate.net |

| Optical Activity [α]20/D | ≥+98° (c = 1 in ethanol) | |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate (B1210297) |

Historical Perspectives and Future Research Directions

Evolution of Peracetylation and Glycosylation Methodologies

The journey of carbohydrate chemistry is deeply intertwined with the development of methods for protecting and activating sugar molecules. Peracetylation, the process of acetylating all free hydroxyl groups, is a fundamental strategy to render sugars soluble in organic solvents and to modulate their reactivity. Early methods for producing pentaacetyl-alpha-D-glucopyranose often involved reacting D-glucose with acetic anhydride (B1165640) in the presence of a catalyst like sodium acetate (B1210297). google.com

Glycosylation, the enzymatic or chemical process that attaches sugars to other molecules, has undergone significant evolution. nih.gov Historically, methods relied on harsh conditions and often resulted in mixtures of stereoisomers. The development of glycosyl halides, such as acetobromo-α-D-glucose, derived from pentaacetyl-D-glucopyranose, was a major step forward. However, these donors often required stoichiometric promoters and careful control of reaction conditions to achieve desired stereoselectivity.

Modern glycosylation strategies have shifted towards greater efficiency and control. The evolution from unstable glycosyl donors requiring multi-step synthesis to the use of stable, readily available precursors like 1-deoxyglycosides marks a significant advancement. springernature.com These newer methods simplify preparation and improve the stability of the starting materials, allowing for large-scale synthesis. springernature.com Furthermore, the focus has expanded to include enzymatic and chemoenzymatic approaches, which offer high regio- and stereoselectivity under mild conditions. nih.govresearchgate.net The development of glycosyltransferases and their application in directed evolution studies are pushing the boundaries of what can be synthesized, enabling the creation of complex glycans and natural products with high precision. researchgate.net This evolution reflects a broader trend in organic synthesis towards methodologies that are not only efficient but also more sustainable and atom-economical.

Addressing Challenges in Stereocontrolled Synthesis of Complex Glycosides

One of the most formidable challenges in carbohydrate chemistry is the stereocontrolled construction of the glycosidic linkage. The outcome of a glycosylation reaction (whether it forms an α or β linkage) is influenced by numerous factors, including the nature of the glycosyl donor, the acceptor, the promoter or catalyst, and the solvent. This compound, as a precursor to various glycosyl donors, is central to addressing this challenge.

The formation of C-glycosides, which are more metabolically stable than their O- or N-linked counterparts, presents its own set of synthetic hurdles. springernature.com The stereoselective construction of quaternary centers on sugar substrates, in particular, remains a complex problem. springernature.com Researchers are actively developing novel methodologies to overcome these difficulties. For instance, strategies involving photoinduced hydrogen atom transfer (HAT) combined with nickel catalysis are being used to functionalize C-H bonds in sugars with high site- and stereoselectivity. springernature.com Iron-mediated hydrogen atom transfer has also been employed for the anomeric quaternization of exo-glycals, providing a pathway to C,C-glycoside building blocks with excellent stereocontrol. nih.govacs.org

Another significant challenge arises with base-sensitive glycosides, such as cyanogenic glucosides, which are prone to epimerization under basic conditions. acs.org To circumvent this, novel synthetic approaches have been developed that avoid basic treatments altogether. These methods involve stabilizing the aglycone via silylation and conducting both the glycosylation and deprotection steps under acidic conditions, thereby preserving the desired stereochemistry. acs.org

| Challenge | Traditional Approach | Modern Strategy | Key Benefit |

| Stereoselectivity (α vs. β) | Use of participating protecting groups (e.g., acetate at C-2) | Development of novel catalysts; precise control of reaction conditions | Higher yields of the desired stereoisomer |

| Synthesis of C-Glycosides | Multi-step synthesis using unstable donors | Photo-HAT/nickel co-catalysis; Iron-mediated HAT on exo-glycals | Access to metabolically stable analogs with high stereocontrol springernature.comnih.gov |

| Base-Sensitive Glycosides | Careful use of base with risk of epimerization | All-acidic reaction pathway (e.g., for cyanogenic glucosides) | Prevention of isomerization and preservation of stereointegrity acs.org |

Emerging Avenues for this compound in Chemical Research

The role of this compound is expanding beyond its traditional use as a synthetic intermediate. Current research is focused on developing more sustainable synthetic methods, exploring new catalytic systems, and applying this versatile molecule in burgeoning fields like chemical biology and materials science.

The principles of green chemistry are increasingly influencing the synthesis of fundamental chemical building blocks. For this compound, this translates to developing processes that are more environmentally benign and efficient. An improved, large-scale synthesis involves the acetylation of α-D-glucose without isomerization at the anomeric center, showcasing a more controlled and efficient process. researchgate.net Research into chemoenzymatic synthesis, which combines chemical steps with biological catalysis, offers a promising route. For example, lipases have been used for the regio- and stereoselective deacetylation of peracetylated glucose, demonstrating the potential for enzymes to streamline synthetic pathways. researchgate.net The use of molecular iodine as a catalyst for various organic transformations also represents a move towards milder and more efficient reaction conditions. researchgate.net

The quest for perfect selectivity in glycosylation reactions has spurred the exploration of novel catalytic systems. Enzymes like 6-alpha-glucosyltransferase and 3-alpha-isomaltosyltransferase have been used for the synthesis of novel cyclic oligosaccharides, demonstrating the power of biocatalysis in creating complex and specific structures. nih.gov In the realm of chemical catalysis, significant progress has been made in developing metal-based systems. Gold complexes, once considered inert, have emerged as potent catalysts for forming C-O, C-N, and C-C bonds in carbohydrate synthesis. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions, modulated by specific ligands, can control site-selectivity, allowing for the functionalization of specific positions on the carbohydrate scaffold. springernature.com These advanced catalytic systems are key to unlocking more efficient and selective transformations of this compound and its derivatives.

The applications of this compound and its derivatives are rapidly growing, particularly in the fields of chemical biology and materials science. In chemical biology, glycosylation is crucial for the function of many proteins involved in the immune response. nih.gov Derivatives of pentaacetyl-D-glucopyranose are used to synthesize complex glycans and glycoconjugates that can serve as probes to study these biological processes. For example, penta-O-galloyl-D-glucopyranose (PGG), synthesized from glucose, acts as an insulin (B600854) mimetic, highlighting the potential for glycosylated molecules in drug discovery. nih.gov

In materials science, this compound is a precursor for synthesizing novel materials. It is used to create brush glycopolymers, which are mimics of glycolipids and can exhibit liquid crystal properties. deyerchem.com These polymers have potential applications in areas ranging from biocompatible materials to advanced sensors. The compound is also used in the synthesis of organic semiconductors functionalized with biological molecules, merging the properties of carbohydrates with electronic materials. deyerchem.com

Q & A

Q. What are the standard synthetic protocols for Pentaacetyl-alpha-D-glucopyranose, and how is purity validated?

this compound is synthesized via acetylation of D-glucose using acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄). The reaction mixture is purified via recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, chloroform/methanol eluent). Purity is validated using:

Q. Which solvents are optimal for dissolving this compound, and what factors influence solubility discrepancies?

The compound is highly soluble in chloroform, acetone, and dimethyl sulfoxide (DMSO), but insoluble in water. Reported solubility variations (e.g., 1.5 mg/mL in ethanol at 18°C ) may arise from:

- Temperature : Higher temperatures increase solubility in polar aprotic solvents.

- Polymorphism : Crystalline vs. amorphous forms affect dissolution kinetics .

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Ethanol | 1.5 | 18 | |

| Chloroform | >50 | 25 | |

| Water | Insoluble | 25 |

Q. How is the stability of this compound maintained during long-term storage?

The compound is stable at room temperature in anhydrous, dark conditions. Storage in desiccators with silica gel prevents hydrolysis. Degradation is monitored via:

- HPLC : Detects free glucose or partial deacetylation products .

- TLC : Validates structural integrity over time .

Advanced Research Questions

Q. What methodologies enable regioselective deacetylation of this compound for glycan synthesis?

Enzymatic deacetylation using Candida cylindracea lipase (CCL) adsorbed on octyl-agarose achieves regioselectivity:

Q. How can conflicting data on synthetic yields be reconciled across studies?

Yield discrepancies (60–85% ) arise from:

- Catalyst efficiency : H₂SO₄ vs. alternative catalysts (e.g., ZnCl₂).

- Purification methods : Column chromatography recovers more product than recrystallization .

- Glucose starting material : Anomeric purity (α/β ratio) affects acetylation efficiency .

Q. What advanced analytical techniques resolve structural ambiguities in acetylated glucose derivatives?

Q. How is this compound utilized in glycosylation reaction studies?

As a glycosyl donor, it participates in:

- Chemical glycosylation : Activated with Lewis acids (e.g., BF₃·Et₂O) to form β-linked disaccharides .

- Enzymatic transglycosylation : Retains stereochemistry in enzyme-catalyzed reactions .

Q. What computational tools model the interaction of this compound with biological targets?

- Molecular docking (AutoDock/Vina) : Predicts binding to carbohydrate-binding proteins .

- Density functional theory (DFT) : Calculates acetyl group electronic effects on reactivity .

Data Contradiction and Validation

Q. How do researchers address discrepancies in reported biological activities of this compound?

Variations in antimicrobial or enzyme inhibition assays are mitigated by:

Q. What strategies validate the reproducibility of synthetic protocols across labs?

- Interlaboratory studies : Shared NMR and MS data via platforms like MIRAGE (Minimum Information Required for a Glycomics Experiment) .

- Reference materials : Use NIST-certified this compound for calibration .

Future Research Directions

Q. What gaps exist in understanding the metabolic fate of this compound?

Limited data on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.